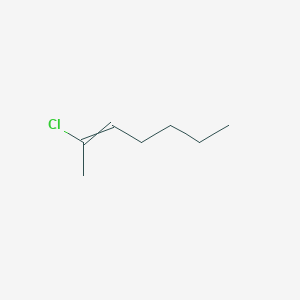
2-Chlorohept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorohept-2-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a chlorine atom attached to the second carbon of a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorohept-2-ene can be synthesized through several methods, including:
Elimination Reactions: One common method involves the elimination of hydrogen chloride (HCl) from 2-chloroheptane using a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Another method involves the addition of hydrochloric acid (HCl) to hept-2-yne, followed by purification to obtain the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorohept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under appropriate conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding epoxides or diols.
Common Reagents and Conditions:
Bases: Potassium tert-butoxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetone.
Major Products:
Substitution Products: Alcohols, ethers.
Addition Products: Dihalides, haloalkanes.
Oxidation Products: Epoxides, diols.
Scientific Research Applications
2-Chlorohept-2-ene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chlorohept-2-ene in chemical reactions involves the interaction of its double bond and chlorine atom with various reagents. The chlorine atom acts as a leaving group in substitution reactions, while the double bond participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2-Bromohept-2-ene: Similar structure but with a bromine atom instead of chlorine.
2-Iodohept-2-ene: Contains an iodine atom, which is a better leaving group than chlorine, leading to faster reaction rates in substitution reactions.
2-Chlorohex-2-ene: A shorter chain analogue with similar reactivity but different physical properties such as boiling point and solubility.
Uniqueness: 2-Chlorohept-2-ene is unique due to its specific chain length and the presence of a chlorine atom, which influences its reactivity and physical properties. Its intermediate chain length makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62692-44-8 |
|---|---|
Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
2-chlorohept-2-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-6-7(2)8/h6H,3-5H2,1-2H3 |
InChI Key |
JOGFCEDXBBHSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone](/img/structure/B14521880.png)
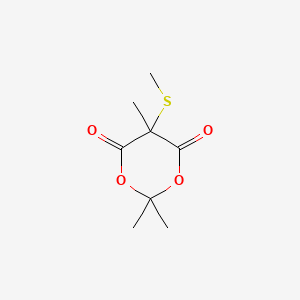
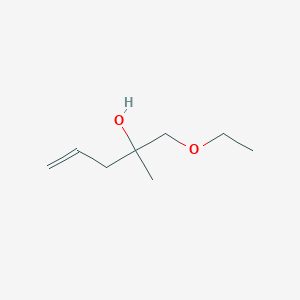
![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14521898.png)
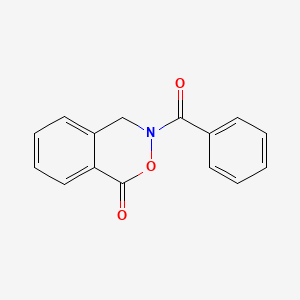

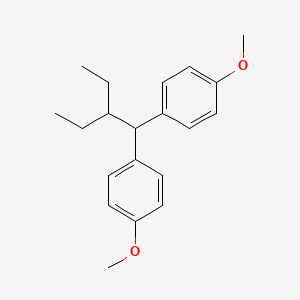
![Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14521916.png)
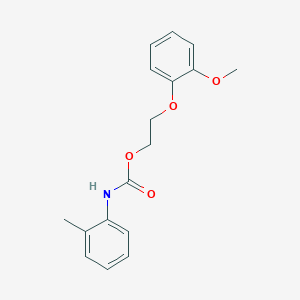

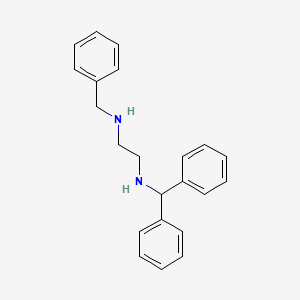
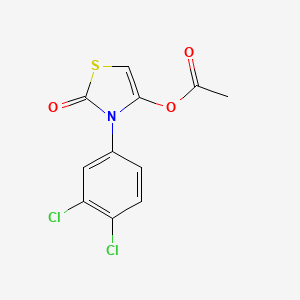
![12-Aminobicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14521945.png)
